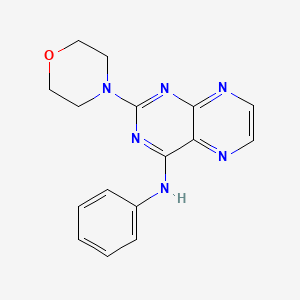

(2-Morpholin-4-ylpteridin-4-yl)phenylamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-yl-N-phenylpteridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O/c1-2-4-12(5-3-1)19-15-13-14(18-7-6-17-13)20-16(21-15)22-8-10-23-11-9-22/h1-7H,8-11H2,(H,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDWWXNILXUQAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Exploration of Biological Activities and Mechanisms in in Vitro Models

Overview of Prominent Biological Activities Exhibited by Pteridine (B1203161) Derivatives in In Vitro Systems

Pteridine derivatives have demonstrated a remarkable diversity of biological effects in laboratory settings. bcrcp.ac.in Their structural similarity to endogenous purines allows them to interact with a wide array of biological targets, leading to various therapeutic potentials. nih.gov One of the most extensively studied areas is their anticancer activity. nih.govijcce.ac.ir Compounds like methotrexate (B535133) are cornerstone chemotherapeutic agents that function by inhibiting dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis and cell replication. scribd.com Beyond DHFR inhibition, novel pteridine derivatives have been shown to inhibit other key players in cancer progression, such as Janus kinases (Jak1 and Jak2), Polo-like kinase 1 (Plk1), and epidermal growth factor receptor (EGFR), leading to antiproliferative effects in various cancer cell lines. nih.govijcce.ac.ir

In addition to their anticancer properties, pteridine derivatives are recognized for their potent anti-inflammatory activities. nih.govnih.gov They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). bcrcp.ac.in Some derivatives also exhibit antioxidant properties by scavenging reactive oxygen species (ROS) and inhibiting enzymes like lipoxygenase, which are involved in the inflammatory cascade. nih.gov

The therapeutic potential of pteridines extends to antimicrobial applications, with various derivatives showing activity against bacteria, viruses, and parasites. bcrcp.ac.innih.gov Furthermore, the pteridine scaffold has been utilized to develop inhibitors for a range of other enzymes, including nitric oxide synthases (NOS) and adenosine (B11128) kinase, highlighting its versatility in medicinal chemistry. scribd.comnih.gov This broad spectrum of in vitro activities underscores the importance of the pteridine nucleus as a privileged scaffold in drug discovery. nih.gov

Specific Investigations into the In Vitro Biological Profile of (2-Morpholin-4-ylpteridin-4-yl)phenylamine and Related Compounds

While comprehensive studies on the specific compound this compound are limited in publicly accessible literature, research on structurally related pteridines provides significant insights into its potential biological activities, particularly in the realm of enzyme modulation.

Enzyme Modulation

Adenosine kinase (AK) is a key enzyme that regulates the intracellular concentration of adenosine by phosphorylating it to adenosine monophosphate. Inhibitors of AK are of therapeutic interest for their potential anti-inflammatory and analgesic effects. Research into pteridine-based compounds has identified them as potential non-nucleoside inhibitors of AK.

In a study evaluating various heterocyclic systems, a series of 4-amino-substituted pteridines were synthesized and tested for their ability to inhibit adenosine kinase. While these compounds were found to be generally less active than their corresponding pyridopyrimidine counterparts, the investigation confirmed that the pteridine scaffold can interact with the enzyme. The specific inhibitory activities were not detailed for a broad range of 4-amino substituted derivatives, but the research supports the exploration of this chemical space for novel AK inhibitors. mdpi.com The core structure of this compound fits within this class of 4-amino-substituted pteridines, suggesting a potential, albeit possibly modest, for adenosine kinase inhibition.

Lipoxygenases (LOX) are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators. Inhibition of these enzymes is a key strategy for developing anti-inflammatory drugs. The 2,4-diaminopteridine (B74722) core, which is structurally related to this compound, has been identified as a promising scaffold for lipoxygenase inhibition.

A study focused on novel N-substituted 2,4-diaminopteridines revealed that several of these derivatives are potent inhibitors of soybean lipoxygenase, with IC₅₀ values extending down to the nanomolar range. mdpi.com The research highlighted the importance of the substitution pattern on the pteridine ring for inhibitory activity. For instance, compounds with a piperazine (B1678402) or morpholine (B109124) ring at the 2-position and various substituted amine groups at the 4-position were synthesized and evaluated. The results indicated that the nature of the substituents significantly influences the inhibitory potency.

| Compound ID | R (Substitution at position 2) | R' (Substitution at position 4) | IC₅₀ (µM) for Soybean Lipoxygenase Inhibition |

| 5c | Morpholino | -NH(CH₂)₂-phenyl | > 50 |

| 9 | -NH(CH₂)₂-phenyl | Morpholino | > 50 |

| 13 | 4-Methylpiperazin-1-yl | -NH(CH₂)₂-phenyl | 0.1 |

| 18e | 4-Methylpiperazin-1-yl | -NH-(2-methylphenyl) | 0.1 |

| 18f | 4-Methylpiperazin-1-yl | -NH-CH₂-(thiophen-2-yl) | 0.1 |

| 18g | 4-Methylpiperazin-1-yl | -NH-(2-fluorophenyl) | 0.1 |

| 22 | Piperidin-1-yl | -NH(CH₂)₂-phenyl | 0.1 |

| 24 | 4-Hydroxypiperidin-1-yl | -NH(CH₂)₂-phenyl | 0.1 |

Data sourced from Pontiki, E., et al. (2015). mdpi.com

These findings suggest that the 2,4-diaminopteridine scaffold is a viable starting point for developing potent lipoxygenase inhibitors. Although this compound was not specifically tested, the data on related structures, particularly those containing a morpholine or piperidine (B6355638) ring, indicate that it could possess inhibitory activity against lipoxygenase.

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, which is essential for the synthesis of nucleotides and certain amino acids. The pteridine ring is the core structure of the natural substrate, dihydrofolate, and also of the well-known DHFR inhibitor, methotrexate. researchgate.net Consequently, numerous pteridine derivatives have been investigated as DHFR inhibitors.

A study on substituted pteridine-2,4,7-triones and 7-aryl-(hetaryl-)furo[3,2-g]pteridine-2,4(1H,3H)-diones demonstrated their ability to inhibit DHFR, albeit to a lesser extent than methotrexate. The level of inhibition was found to be dependent on the nature and position of the substituents on the pteridine core. researchgate.net For instance, the introduction of aryl groups with electron-accepting properties or certain heterocyclic rings was shown to increase the DHFR-inhibitory activity.

| Compound Class | General Structure | % DHFR Inhibition Range |

| 1-methylpteridine-2,4,7-triones | Substituted at position 6 | 2.08–50.03% |

| 7-aryl-(hetaryl-)furo[3,2-g]pteridine-2,4(1H,3H)-diones | Substituted at position 7 | 14.59–39.46% |

| Butyl 2-(7-aryl-(hetaryl-)-1-methyl-2,4-dioxo-1,4-dihydrofuro[3,2-g]pteridine-3(2H)-yl)acetates | Substituted at position 7 | 14.59–52.11% |

Data represents the range of inhibition observed for different derivatives within each class, as reported by Nosulenko, I. S., et al. (2021). researchgate.net

Given that the fundamental structure of antifolates is a 2,4-diaminopteridine ring, it is plausible that this compound, which contains a disubstituted 2,4-diaminopteridine core, could exhibit inhibitory activity against DHFR.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma and cancer. While sulfonamides are the most well-known class of CA inhibitors, non-sulfonamide compounds are also being explored.

A study on a novel series of 2-morpholino-4-phenylthiazol-5-yl acrylamide (B121943) derivatives investigated their potential as non-sulfonamide CA inhibitors against several human isoforms (hCA I, II, IX, and XII). Although the core heterocyclic ring in these compounds is a thiazole, the presence of the 2-morpholino and 4-phenyl substituents provides a relevant structural analogy to this compound.

The results showed that these compounds exhibited inhibitory activity, particularly against hCA II, IX, and XII, with inhibition constants (Kᵢ) in the micromolar range. They were inactive against hCA I.

| Isoform | Kᵢ Range (µM) for 2-morpholino-4-phenylthiazol-5-yl acrylamide derivatives |

| hCA I | > 100 |

| hCA II | 9.3 - 77.7 |

| hCA IX | 12.4 - 89.6 |

| hCA XII | 7.9 - 81.4 |

Data sourced from Angapelly, S., et al. (2019).

This research indicates that the morpholine and phenyl substituents can be part of a pharmacophore that interacts with carbonic anhydrase enzymes. This suggests that this compound could also potentially act as a carbonic anhydrase inhibitor.

mTOR Pathway Inhibition by Morpholine-Substituted Compounds

The mammalian target of rapamycin (B549165) (mTOR) is a critical serine/threonine kinase that regulates cell growth, proliferation, and survival. nih.gov Its pathway is often hyperactivated in various diseases, including cancer, making it a significant target for therapeutic intervention. nih.govnih.gov The morpholine moiety has been identified as a key pharmacophore in the design of potent and selective mTOR inhibitors. preprints.orgnih.gov Its incorporation into different heterocyclic scaffolds has been shown to enhance binding affinity and selectivity for mTOR over other related kinases like phosphatidylinositol 3-kinase (PI3K). nih.govresearchgate.net

Studies on morpholine-containing pyrazolopyrimidines, for instance, have demonstrated that the addition of chiral or bridged morpholine groups can lead to highly potent mTOR inhibitors with IC50 values in the nanomolar range (0.1-100 nM). researchgate.net This enhancement in activity is attributed to the morpholine group's ability to fit into a deeper pocket in the mTOR hinge region, which can better accommodate its steric bulk compared to the corresponding pocket in PI3K. researchgate.net Similarly, a series of novel morpholine-substituted tetrahydroquinoline (THQ) derivatives were designed and synthesized as potential mTOR inhibitors. preprints.orgnih.govnih.govresearchgate.net Computational and cellular analyses confirmed that these compounds exhibit strong binding interactions within the mTOR active site and potent cytotoxic activity against cancer cells. preprints.orgnih.govnih.gov For example, one of the most promising THQ derivatives, compound 10e , displayed exceptional inhibitory activity. preprints.orgnih.govresearchgate.net

While direct evidence for the mTOR inhibitory activity of this compound is not available, the established importance of the morpholine group in potent mTOR inhibitors suggests that this compound warrants investigation as a potential inhibitor of this crucial cellular pathway.

Cellular Pathway Interventions

Anti-proliferative Effects against Specific Cancer Cell Lines In Vitro

Consistent with mTOR pathway inhibition, many morpholine-substituted compounds exhibit significant anti-proliferative effects against a variety of cancer cell lines. A study on morpholine-substituted tetrahydroquinoline derivatives demonstrated potent and selective cytotoxicity against lung (A549), breast (MCF-7), and triple-negative breast cancer (MDA-MB-231) cell lines, with minimal toxicity towards normal Vero cells. nih.gov

One standout compound, 10e , showed remarkable activity against A549 lung cancer cells with an exceptionally low IC50 value of 0.033 µM. preprints.orgnih.govresearchgate.net Another compound, 10h , was highly effective against MCF-7 breast cancer cells, with an IC50 of 0.087 µM. preprints.orgnih.gov Furthermore, compound 10d displayed broad-spectrum activity across all three tested cancer cell lines. preprints.orgnih.gov In another study, a morpholine-containing triazine derivative was found to possess cytotoxic activity against the BT474 breast cancer cell line. preprints.org These findings highlight the potential of the morpholine scaffold in developing effective anti-cancer agents.

Table 1: In Vitro Anti-proliferative Activity of Morpholine-Substituted Tetrahydroquinoline Derivatives

| Compound | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) |

|---|---|---|---|

| 10d | 0.062 ± 0.01 | 0.58 ± 0.11 | 1.003 ± 0.008 |

| 10e | 0.033 ± 0.003 | - | - |

| 10h | - | 0.087 ± 0.007 | - |

Data sourced from studies on morpholine-substituted tetrahydroquinolines. preprints.orgnih.gov

Induction of Apoptosis in Cellular Models

The anti-proliferative effects of morpholine-containing mTOR inhibitors are often mediated by the induction of apoptosis, or programmed cell death. Research on a synthetic inhibitor, Compound 401 , which contains a morpholine moiety, showed that its inhibition of mTOR led to an increase in the level of apoptosis. researchgate.net This effect was distinct from that of rapamycin, another mTOR inhibitor, which did not induce apoptosis to the same extent. researchgate.net

More recent studies on morpholine-substituted tetrahydroquinoline derivatives have confirmed these findings. The most potent compound, 10e , was found to induce apoptosis in cancer cells in a dose-dependent manner, with its efficacy surpassing that of standard agents like Everolimus and 5-Fluorouracil. nih.govresearchgate.net This suggests that compounds targeting the mTOR pathway via a morpholine-based scaffold can effectively trigger cellular suicide mechanisms in cancer cells.

Radical Scavenging Properties and Antioxidant Activities In Vitro

The antioxidant potential of compounds is often assessed using in vitro assays that measure their ability to scavenge stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method for this purpose. nih.govmdpi.comnih.gov In this assay, an antioxidant molecule donates a hydrogen atom to the DPPH radical, reducing it to a stable, non-radical form and causing a color change that can be measured spectrophotometrically. nih.govmdpi.com

While specific data on the antioxidant activity of this compound is not available, studies on other morpholine-containing heterocyclic compounds have been conducted. For example, a series of 1,4-benzothiazine derivatives containing a morpholine moiety were evaluated for their antioxidant activity using the DPPH method and showed positive results. scholarsresearchlibrary.com Similarly, derivatives of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one have demonstrated pronounced antioxidant activity in an in vitro model of oxidative stress. nih.gov The capacity of a compound to scavenge radicals is typically expressed as an IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. nih.gov

Anti-inflammatory Activities in Cellular or Ex Vivo Models

Morpholine-containing compounds have also been investigated for their anti-inflammatory properties. Inflammation is a complex biological response involving various pro-inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO). nih.govmdpi.com The inhibition of these mediators is a key strategy in the development of anti-inflammatory drugs. mdpi.commdpi.com

Studies on novel 1,2,3,4-tetrahydroquinoline (B108954) derivatives, which share structural similarities with other biologically active morpholine compounds, have shown that they can inhibit the production of these pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells in a concentration-dependent manner. nih.gov The mechanism of action for some of these compounds involves the suppression of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways. nih.gov In other studies, thiazoline-2-thione derivatives were evaluated for their ability to inhibit the denaturation of bovine serum albumin (BSA), a key indicator of anti-inflammatory activity. mdpi.comresearchgate.net One derivative, 4d , showed an IC50 value of 21.9 µg/mL, outperforming the standard non-steroidal anti-inflammatory drug (NSAID) Aspirin. mdpi.comresearchgate.net

Antimicrobial Activities in In Vitro Assays

The search for new antimicrobial agents is critical due to rising antibiotic resistance. The morpholine scaffold has been incorporated into various molecular structures to explore their antimicrobial potential. nih.gov The antimicrobial efficacy of these compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism. nih.gov

Several studies have demonstrated the antibacterial and antifungal activities of newly synthesized morpholine derivatives. In one study, a series of morpholine derivatives containing an azole nucleus were tested against a panel of bacteria and fungi. nih.gov One 1,2,4-triazole (B32235) derivative exhibited the highest activity against Mycobacterium smegmatis with an MIC value of 15.6 μg/mL. nih.gov In another investigation, imidazole-chalcone derivatives containing morpholine showed significant inhibitory effects against Escherichia coli and Bacillus subtilis. nih.gov Silicon-incorporated morpholine analogues have also shown potent, fungicidal activity against a range of human fungal pathogens, including various Candida species and Aspergillus niger. nih.gov

Table 2: In Vitro Antimicrobial Activity (MIC) of Various Morpholine Derivatives

| Compound Type | Microorganism | MIC (µg/mL) |

|---|---|---|

| Morpholinyl-imidazole-chalcone (ZDO-3f ) | E. coli | 31 |

| Morpholinyl-imidazole-chalcone (ZDO-3f ) | B. subtilis | 31 |

| Morpholinyl-imidazole-chalcone (ZDO-3o ) | C. albicans | 31 |

| Morpholinyl-imidazole-chalcone (ZDO-3o ) | C. krusei | 31 |

| Thienopyrimidine-sulfonamide hybrid (8iii ) | C. albicans | 31.25 |

| Thienopyrimidine-sulfonamide hybrid (8iii ) | C. parapsilosis | 62.5 |

| Morpholine-azole derivative (12 ) | M. smegmatis | 15.6 |

Data sourced from studies on various morpholine-containing compounds. nih.govnih.govmdpi.com

Structure Activity Relationship Sar Elucidation for 2 Morpholin 4 Ylpteridin 4 Yl Phenylamine Analogues

Systematic Chemical Modifications and their Influence on Biological Activity

Systematic modifications of the (2-Morpholin-4-ylpteridin-4-yl)phenylamine scaffold have revealed critical insights into the determinants of its biological activity. Research into related 2,4-disubstituted pteridine (B1203161) derivatives has demonstrated that even minor alterations to this core structure can lead to significant changes in potency and selectivity against various biological targets.

The following table summarizes the general trends observed in the modification of related heterocyclic scaffolds, which can be extrapolated to the pteridine series.

| Modification Site | General Observation | Potential Impact on Activity |

| Pteridine Core | Introduction of substituents or alteration of the core ring system. | Can influence binding affinity and selectivity by interacting with specific residues in the target's active site. |

| Morpholine (B109124) Ring | Substitution on the morpholine ring or its replacement with other cyclic amines. | Often modulates physicochemical properties like solubility and can impact potency and selectivity. |

| Phenylamine Moiety | Substitution on the phenyl ring. | Can lead to enhanced binding through additional hydrophobic or hydrogen-bonding interactions. |

Analysis of the Pteridine Core's Contribution to Ligand-Target Interactions

The pteridine core is a fundamental component of the pharmacophore, serving as the central scaffold for the attachment of the morpholine and phenylamine substituents. Its nitrogen-rich, bicyclic structure is crucial for establishing key interactions within the active sites of target proteins, particularly kinases. The arrangement of nitrogen atoms in the pteridine ring system allows for the formation of multiple hydrogen bonds with the hinge region of the kinase domain, a common binding motif for ATP-competitive inhibitors.

The planarity and aromaticity of the pteridine ring also contribute to favorable π-stacking interactions with aromatic amino acid residues in the active site. Modifications to the pteridine core, such as the introduction of substituents at various positions, can fine-tune these interactions, thereby influencing both the potency and selectivity of the inhibitor. For example, the addition of small alkyl or halogen groups can alter the electronic distribution of the ring system and create new contact points with the target protein.

Role of the Morpholine Substituent in Modulating Potency and Selectivity

The morpholine moiety, attached at the 2-position of the pteridine core, plays a multifaceted role in determining the pharmacological profile of these compounds. It is a versatile pharmacophore that can significantly impact a molecule's potency, selectivity, and pharmacokinetic properties. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the target's binding pocket. researchgate.net

The following interactive table illustrates how modifications to the morpholine ring in related kinase inhibitors have been shown to affect their activity.

| Morpholine Modification | Observed Effect | Rationale |

| Replacement with Piperidine (B6355638) | Decreased potency. mdpi.com | Loss of the hydrogen bond accepting oxygen atom. |

| Introduction of Bridged Systems | Increased selectivity. researchgate.net | Exploitation of unique pockets in the target active site. |

| Substitution on the Morpholine Ring | Variable effects on potency. | Can introduce new interactions or cause steric hindrance. |

Impact of Phenylamine Moiety Derivatizations on Biological Effects

The phenylamine group at the 4-position of the pteridine ring is a key area for derivatization to enhance biological activity and selectivity. The phenyl ring can engage in hydrophobic and van der Waals interactions within the active site of the target protein. The introduction of various substituents on this ring can significantly alter these interactions and introduce new ones.

For instance, the addition of electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine), or electron-donating groups, such as methoxy, at different positions on the phenyl ring can modulate the electronic properties of the aniline (B41778) nitrogen and influence its hydrogen-bonding capabilities. mdpi.com The position of these substituents is also critical; for example, meta-substitution has been found to be favorable in some classes of kinase inhibitors. mdpi.com

The following table summarizes the impact of different substituents on the phenylamine ring in related kinase inhibitor scaffolds.

| Substituent on Phenyl Ring | Position | General Impact on Activity |

| Chloro (-Cl) | Meta | Increased inhibitory activity. mdpi.com |

| Fluoro (-F) | Para | Can enhance binding affinity. |

| Methoxy (-OCH3) | Para | May improve potency. |

| Small Alkyl Groups (-CH3) | Para | Can lead to elevated inhibitory activity. |

Identification of Key Pharmacophoric Elements for Desired In Vitro Activities

Based on the structure-activity relationships observed in this compound analogues and related heterocyclic compounds, a general pharmacophore model for potent and selective kinase inhibition can be proposed. This model highlights the essential structural features required for effective interaction with the target kinase.

The key pharmacophoric elements include:

A hydrogen-bond donating group: The amine linker between the pteridine core and the phenyl ring is crucial for interacting with the hinge region of the kinase.

A hydrogen-bond accepting feature: The nitrogen atoms within the pteridine ring and the oxygen atom of the morpholine moiety serve as key hydrogen bond acceptors.

A hydrophobic aromatic region: The pteridine core itself provides a planar aromatic surface for stacking interactions.

A second hydrophobic region: The phenylamine moiety offers another hydrophobic surface that can be tailored with substituents to optimize interactions in a hydrophobic pocket of the active site.

A potential steric bulk/selectivity pocket: The region occupied by the morpholine substituent can be modified to enhance selectivity by introducing bulkier groups that fit into specific sub-pockets of the target kinase. researchgate.net

A visual representation of a general pharmacophore model for this class of inhibitors typically includes features for hydrogen bond donors and acceptors, as well as hydrophobic and aromatic centers, spatially arranged to complement the kinase active site. nih.gov The precise arrangement and nature of these features are critical for achieving high potency and selectivity.

Computational Approaches and in Silico Modeling in the Study of 2 Morpholin 4 Ylpteridin 4 Yl Phenylamine

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (2-Morpholin-4-ylpteridin-4-yl)phenylamine, docking simulations can elucidate how this compound might interact with a specific biological target, such as an enzyme or a receptor. The process involves predicting the binding mode and affinity of the ligand within the active site of the target protein.

The primary goal of molecular docking is to identify the most likely binding conformation, often referred to as the "pose," and to estimate the strength of the interaction, typically represented by a scoring function. A lower docking score usually indicates a more favorable binding interaction. For instance, docking studies can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between this compound and the amino acid residues of the target's binding pocket. This information is crucial for understanding the compound's mechanism of action and for designing derivatives with improved potency.

A hypothetical docking study of this compound against a protein kinase target might yield results similar to those presented in the interactive table below. Such a study would likely involve preparing the 3D structures of both the ligand and the target, performing the docking using software like AutoDock or Glide, and analyzing the resulting poses.

| Parameter | Description | Hypothetical Value for this compound |

|---|---|---|

| Binding Affinity (kcal/mol) | An estimation of the binding energy between the ligand and the target. More negative values indicate stronger binding. | -8.5 |

| Interacting Residues | Specific amino acids in the target's active site that form bonds or interactions with the ligand. | Lys78, Glu95, Leu134, Asp145 |

| Hydrogen Bonds | The number and nature of hydrogen bonds formed between the ligand and the target. | 3 (with Lys78, Asp145) |

| Hydrophobic Interactions | Interactions with nonpolar residues in the active site. | Phenyl ring with Leu134 |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in a molecular system over time by solving Newton's equations of motion. This allows for the assessment of the conformational stability of the this compound-target complex and provides insights into the dynamics of the binding process.

In a typical MD simulation, the docked complex is placed in a simulated physiological environment, including water molecules and ions. The simulation then proceeds for a set period, often on the nanosecond to microsecond timescale. Analysis of the simulation trajectory can reveal important information, such as the stability of the ligand's binding pose, the flexibility of different parts of the protein, and the role of water molecules in mediating the interaction. Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

Quantitative Structure-Activity Relationship (QSAR) Development for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For a class of compounds like pteridine (B1203161) derivatives, QSAR models can be developed to predict the activity of new, unsynthesized analogs. researchgate.netnih.gov

The development of a QSAR model involves several steps:

Data Set Selection : A diverse set of pteridine derivatives with known biological activities is compiled.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological properties.

Model Building : Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A well-validated QSAR model can be used to predict the activity of this compound and to guide the design of new derivatives with potentially enhanced activity. For example, a QSAR model might suggest that increasing the hydrophobicity of a particular substituent on the pteridine ring could lead to improved biological response.

The following interactive table illustrates the types of descriptors that might be used in a QSAR study of pteridine derivatives and their potential impact on activity.

| Descriptor | Description | Potential Influence on Activity |

|---|---|---|

| LogP | A measure of the compound's lipophilicity or hydrophobicity. | Higher LogP may enhance membrane permeability. |

| Molecular Weight | The mass of the molecule. | Often correlated with the size and complexity of the molecule. |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms, which is related to a molecule's ability to form hydrogen bonds. | Influences cell permeability and solubility. |

| Number of Hydrogen Bond Donors/Acceptors | The count of atoms that can donate or accept hydrogen bonds. | Crucial for specific interactions with the biological target. |

Application of Machine Learning Algorithms in Activity Prediction

Machine learning (ML), a subset of artificial intelligence, has emerged as a powerful tool in drug discovery for predicting the biological activity of compounds. researchgate.netnih.gov ML algorithms can learn complex patterns from large datasets of chemical structures and their associated biological activities. brunel.ac.uknih.gov These learned patterns can then be used to make predictions for new molecules like this compound.

Various ML algorithms, such as random forests, support vector machines, and deep neural networks, can be employed to build predictive models. nih.gov These models often outperform traditional QSAR models, especially when dealing with large and complex datasets. The input for these models can be a variety of molecular representations, from simple descriptors to more complex fingerprints or graph-based representations of the molecular structure.

The application of machine learning in the study of this compound could involve training a model on a large dataset of known kinase inhibitors to predict its potential inhibitory activity against a panel of kinases. This can help in identifying potential targets for the compound and in predicting its selectivity profile.

The integration of computational tools and machine learning models is a promising direction for improving the efficiency of drug discovery. acs.org These approaches can help in prioritizing compounds for synthesis and experimental testing, ultimately accelerating the development of new medicines.

Advanced Research Perspectives and Potential Applications Pre Clinical, in Vitro

Strategies for Designing Multi-Target Ligands Based on the (2-Morpholin-4-ylpteridin-4-yl)phenylamine Scaffold

The development of multi-target-directed ligands (MTDLs) is an emerging paradigm in drug discovery, aimed at addressing the complexity of multifactorial diseases like cancer by modulating multiple biological targets simultaneously. The this compound scaffold is well-suited for this approach due to its inherent ability to interact with the highly conserved ATP-binding site of various kinases.

One key strategy involves molecular hybridization, where distinct pharmacophoric elements from inhibitors of different targets are integrated into the single pteridine (B1203161) framework. For instance, pteridine-based derivatives have been successfully designed as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and BRAFV600E kinase, two critical targets in cancer therapy. nih.gov This approach involves retaining the core pteridine structure, which is crucial for hinge-binding in the kinase domain, while modifying peripheral substituents to achieve affinity for a second target.

For the this compound scaffold, this could be realized by:

Modification of the Phenylamine Moiety: Introducing functional groups known to interact with the active site of a secondary target.

Substitution on the Morpholine (B109124) Ring: Altering this group to explore interactions with regions outside the primary ATP pocket, potentially conferring additional target specificity.

Alterations to the Pteridine Core: While generally conserved for primary target affinity, minor modifications could fine-tune selectivity across the kinome.

By rationally combining structural features, this scaffold can serve as a template for creating dual or poly-pharmacological agents with potentially enhanced therapeutic efficacy and a reduced likelihood of acquired resistance. nih.gov

Integration of High-Throughput Screening with Rational Design for Novel Analogues

The discovery of novel analogues based on the this compound scaffold can be significantly accelerated by integrating high-throughput screening (HTS) with rational, structure-based design. HTS allows for the rapid evaluation of large compound libraries against specific biological targets, identifying initial "hits" for further development. nih.govmdpi.com

The process typically involves:

Primary Screening: A library of diverse compounds, which could include pteridine derivatives, is screened against a target of interest (e.g., a specific kinase) using a robust, automated assay. The analysis of large libraries like the Published Kinase Inhibitor Set (PKIS2) has previously identified pteridine core molecules as potent kinase inhibitors.

Hit Confirmation and Triage: Compounds showing activity are re-tested to confirm their effects and rule out false positives.

Rational Design and Analogue Synthesis: The structures of confirmed hits serve as the starting point for rational design. For a hit containing the this compound scaffold, medicinal chemists would synthesize a focused library of analogues. Structure-activity relationship (SAR) models are developed to guide the design of new compounds with improved potency and selectivity. nih.govmdpi.com

This integrated approach combines the broad discovery power of HTS with the precision of structure-based design. Computational tools, such as molecular docking, can be used to predict how newly designed analogues will bind to the target protein, prioritizing the synthesis of the most promising candidates. nih.gov This iterative cycle of screening, design, and synthesis is an efficient strategy for optimizing the therapeutic potential of the core scaffold.

Addressing Challenges in In Vitro Efficacy and Selectivity Profiling

A primary challenge in developing kinase inhibitors is achieving selectivity, as the ATP-binding site is highly conserved across the human kinome. Off-target activity can lead to undesirable side effects. Therefore, rigorous in vitro profiling is essential to characterize the efficacy and selectivity of new analogues derived from the this compound scaffold.

Efficacy Profiling: The potency of new compounds is typically determined by measuring their half-maximal inhibitory concentration (IC₅₀) against the target of interest. This involves enzymatic assays to measure direct inhibition of the purified kinase and cellular assays to assess the compound's ability to inhibit signaling pathways within cancer cell lines.

Selectivity Profiling: To assess selectivity, compounds are screened against a broad panel of kinases. This provides a clear picture of the compound's activity spectrum and helps identify potential off-targets. For example, studies on related 4-morpholino pyrimidine (B1678525) derivatives have demonstrated the ability to achieve varying degrees of potency and selectivity against different kinases and cancer cell lines through systematic chemical modification. nih.gov

The table below presents hypothetical in vitro data for analogues of the core scaffold, illustrating how efficacy and selectivity might be profiled.

| Compound | Modification | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) | MCF-7 Cell Line IC₅₀ (µM) nih.gov |

|---|---|---|---|---|

| Analogue A | Parent Scaffold | 15 | >1000 | 12.5 |

| Analogue B | Fluoro-substituted Phenylamine | 8 | 850 | 8.3 |

| Analogue C | Methyl-substituted Morpholine | 25 | >2000 | 15.1 |

| Analogue D | Bromo-substituted Phenylamine | 5 | 500 | 6.0 |

Data are hypothetical and for illustrative purposes, inspired by findings for related structures. nih.gov

Addressing these challenges requires a detailed structure-activity relationship (SAR) analysis, where the impact of each chemical modification on potency and selectivity is carefully evaluated. nih.gov

Future Directions for In Vitro Biological Evaluation

Future in vitro research on the this compound scaffold should focus on several key areas to fully elucidate its therapeutic potential.

Expansion of Target Scope: While the scaffold is a strong candidate for kinase inhibition, its potential against other enzyme families, such as dihydrofolate reductase or other ATP-dependent enzymes, could be explored. researchgate.net The pteridine ring is a known pharmacophore for various biological targets. nih.gov

Systematic SAR Exploration: A comprehensive evaluation of substitutions at all possible positions on the scaffold is warranted. This includes:

Exploring a wide range of substituents on the phenylamine ring to optimize potency and modulate selectivity.

Investigating replacements for the morpholine group with other heterocyclic moieties to probe interactions with different regions of the target protein. nih.gov

Profiling in Resistant Models: A critical step will be to evaluate promising analogues in in vitro models of acquired drug resistance. For example, testing against cancer cell lines that express mutated forms of the target kinase can identify compounds that remain effective where current therapies fail.

Advanced Cellular Assays: Moving beyond simple proliferation assays, future studies should employ more sophisticated in vitro techniques. This includes high-content imaging to assess effects on cell morphology and signaling pathways, as well as proteomic and transcriptomic analyses to understand the broader cellular impact of the compounds.

By pursuing these directions, researchers can build a comprehensive understanding of the therapeutic possibilities offered by the this compound scaffold, paving the way for the development of novel and effective targeted therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.